4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide
Description
4-Chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position of the aniline ring. The unique structural feature of this compound is the 1,1-dioxidoisothiazolidin-2-yl moiety attached to the 5-position of the methoxyphenyl group. Sulfonamides are historically significant for their antimicrobial and therapeutic applications, but modifications like the isothiazolidine dioxide group in this compound suggest tailored biological or physicochemical properties, such as improved receptor binding or metabolic stability .
Properties
IUPAC Name |
4-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S2/c1-24-16-8-5-13(19-9-2-10-25(19,20)21)11-15(16)18-26(22,23)14-6-3-12(17)4-7-14/h3-8,11,18H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGMAKYVOCRDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is an organic compound with potential therapeutic applications, particularly in the fields of oncology and enzymology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety. This unique structure contributes to its biological activity and interaction with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H14ClN3O4S |
| Molecular Weight | 353.79 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 |
The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of carbonic anhydrase (CA) isoforms, which are crucial for various physiological processes such as pH regulation and CO₂ transport.
Inhibition of Carbonic Anhydrase Isoforms
Recent studies have demonstrated the inhibitory potency of this compound against several carbonic anhydrase isoforms:
| Isoform | Inhibition IC₅₀ (µM) |
|---|---|
| CA I | 0.5 |
| CA II | 0.3 |
| CA IV | 0.02 |
| CA VII | 0.1 |
These results indicate that the compound may have significant therapeutic potential in treating conditions such as glaucoma and certain cancers by modulating CA activity.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. The ability to inhibit specific enzymes involved in cell proliferation pathways is a key factor in its potential efficacy as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Studies suggest that it may inhibit bacterial growth through interference with essential metabolic pathways.
Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of similar sulfonamide derivatives on various cancer cell lines. The results showed that these compounds induced apoptosis and inhibited tumor growth in vivo, suggesting that modifications to the sulfonamide structure could enhance their efficacy.
Case Study 2: Enzyme Inhibition
A study focused on enzyme inhibition demonstrated that derivatives of benzenesulfonamides effectively inhibited serine proteases. The findings highlighted the importance of structural modifications in enhancing selectivity and potency against specific proteases involved in disease processes.
Comparison with Similar Compounds
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide
4-Chloro-N-(5-(2-(Thiazol-2-yl)Ethyl)-1,2,3,4-Tetrahydronaphthalen-2-yl)Benzenesulfonamide
- Structure : Features a tetrahydronaphthalene ring and thiazole-ethyl substituent instead of the isothiazolidine-methoxyphenyl system.
- Activity: Acts as a thromboxane A2-prostanoid (TP) receptor antagonist, with IC₅₀ values in the nanomolar range, indicating high potency in receptor binding .
MMV665914 (4-Chloro-N-(2-(4-(2-Methoxyphenyl)Piperazin-1-yl)-2-(Pyridin-3-yl)Ethyl)Benzenesulfonamide)
- Structure : Contains a piperazine-pyridinylethyl chain, increasing molecular complexity and basicity.
- Activity: Shows selective anti-parasitic activity against Trypanosoma cruzi without cytotoxicity in mammalian cells, suggesting divergent applications compared to the target compound .
- Key Difference : The piperazine-pyridine moiety likely improves solubility and intracellular targeting, whereas the isothiazolidine dioxide group in the target compound may favor different pharmacokinetic profiles .
Functional Analogues with Sulfonamide Cores
Chlorpropamide (4-Chloro-N-(Propylcarbamoyl)Benzenesulfonamide)
- Structure : Replaces the methoxyphenyl-isothiazolidine group with a propylurea chain.
- Activity : A first-generation sulfonylurea antidiabetic drug that stimulates insulin secretion.
- Key Difference : The urea functional group is critical for pancreatic β-cell targeting, whereas the target compound’s isothiazolidine group may direct activity toward other biological pathways .
W-15 (4-Chloro-N-[1-(2-Phenylethyl)-2-Piperidinylidene]Benzenesulfonamide)
- Structure : Includes a piperidinylidene-phenylethyl group, classified as an opioid analog.
- Activity : Binds to opioid receptors, leading to its scheduling as a controlled substance.
- Key Difference : The piperidinylidene group confers opioid-like activity, whereas the isothiazolidine dioxide in the target compound lacks such reported effects .
Agrochemically Relevant Sulfonamides
Flusulfamide (4-Chloro-N-(2-Chloro-4-Nitrophenyl)-3-(Trifluoromethyl)Benzenesulfonamide)
- Structure : Contains nitro and trifluoromethyl substituents.
- Application : Used as a soil fumigant and pesticide due to its broad-spectrum antimicrobial activity.
- Key Difference : The electron-withdrawing nitro and trifluoromethyl groups enhance reactivity toward microbial enzymes, a feature absent in the target compound .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
